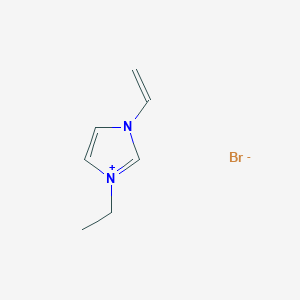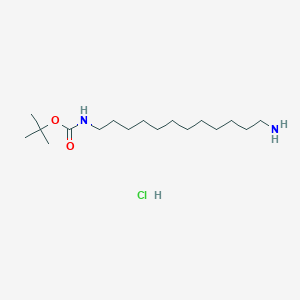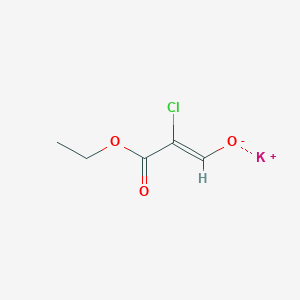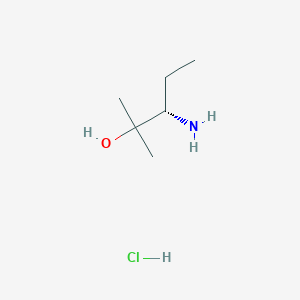
1-Ethyl-3-vinylimidazolium bromide, 98%
説明
1-Ethyl-3-vinylimidazolium bromide, 98%, is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The molecular formula of 1-Ethyl-3-vinylimidazolium bromide is C7H11BrN2, and it has a molecular weight of 203.08 g/mol . This compound is widely used in various scientific research applications due to its versatile chemical properties.
作用機序
Target of Action
Ionic liquids, such as 1-Ethyl-3-vinylimidazolium bromide, have been found to exhibit antimicrobial properties . They interact with bacterial cells, disrupting their normal functions and leading to cell death .
Mode of Action
It is believed that the ionic liquid interacts with the bacterial cell membrane, causing disruption and leading to cell death .
Biochemical Pathways
It is known that the disruption of the bacterial cell membrane can lead to a cascade of events, including the leakage of cellular contents, inhibition of essential enzymes, and ultimately cell death .
Result of Action
The primary result of the action of 1-Ethyl-3-vinylimidazolium bromide is the death of bacterial cells . This is achieved through the disruption of the cell membrane and the subsequent cascade of events leading to cell death .
Action Environment
The efficacy and stability of 1-Ethyl-3-vinylimidazolium bromide can be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the compound’s interaction with bacterial cells
準備方法
Synthetic Routes and Reaction Conditions
1-Ethyl-3-vinylimidazolium bromide can be synthesized through a straightforward synthetic route involving the alkylation of 1-vinylimidazole with ethyl bromide. The reaction typically takes place in an organic solvent such as acetonitrile or methanol under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 1-Ethyl-3-vinylimidazolium bromide involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity level of 98%. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-Ethyl-3-vinylimidazolium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The vinyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolium derivatives.
Polymerization Reactions: The vinyl group can also undergo radical polymerization to form polymeric ionic liquids with unique properties.
Coordination Reactions:
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Radical Initiators: Radical polymerization reactions often require initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Metal Salts: Coordination reactions typically involve metal salts such as palladium chloride or copper sulfate.
Major Products
Substituted Imidazolium Derivatives: These products are formed through nucleophilic substitution reactions and have diverse applications in organic synthesis and material science.
Polymeric Ionic Liquids: These are formed through radical polymerization and are used in various applications, including antimicrobial coatings and ion-exchange membranes.
Metal Complexes:
科学的研究の応用
1-Ethyl-3-vinylimidazolium bromide has a wide range of scientific research applications, including:
類似化合物との比較
1-Ethyl-3-vinylimidazolium bromide can be compared with other similar compounds, such as:
1-Butyl-3-vinylimidazolium bromide: This compound has a longer alkyl chain, which can enhance its lipophilicity and antimicrobial activity.
1-Allyl-3-vinylimidazolium bromide: This compound has an allyl group instead of an ethyl group, which can affect its reactivity and polymerization behavior.
1-Methyl-3-vinylimidazolium bromide: This compound has a shorter alkyl chain, which can influence its solubility and thermal stability.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of imidazolium-based ionic liquids.
特性
IUPAC Name |
1-ethenyl-3-ethylimidazol-3-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREZSYXZLYLHNH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CN(C=C1)C=C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
131566-27-3 | |
| Details | Compound: Poly(1-vinyl-3-ethylimidazolium bromide) | |
| Record name | Poly(1-vinyl-3-ethylimidazolium bromide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131566-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34311-88-1 | |
| Record name | 1-Ethyl-3-vinylimidazolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















